molecular formula C7H3ClFIO B1431660 6-Chloro-2-fluoro-3-iodobenzaldehyde CAS No. 1449008-04-1

6-Chloro-2-fluoro-3-iodobenzaldehyde

Cat. No.: B1431660
CAS No.: 1449008-04-1
M. Wt: 284.45 g/mol
InChI Key: IDQBKTAWWPXAPN-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3ClFIO. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of 2-fluorobenzaldehyde, followed by selective iodination and chlorination under controlled conditions. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and chlorine gas (Cl2) in the presence of catalysts and solvents like acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the halogenation steps. The final product is purified through crystallization or distillation techniques to achieve high purity levels required for further applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

Scientific Research Applications

6-Chloro-2-fluoro-3-iodobenzaldehyde is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: In the development of bioactive compounds for studying enzyme inhibition and receptor binding.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-iodobenzaldehyde is primarily related to its reactivity as an electrophilic aromatic compound. The presence of electron-withdrawing halogen atoms enhances its ability to participate in electrophilic aromatic substitution reactions. This reactivity is exploited in the synthesis of various derivatives that interact with biological targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-iodobenzaldehyde
  • 4-Chloro-2-fluoro-3-iodobenzaldehyde
  • 6-Bromo-2-fluoro-3-iodobenzaldehyde

Uniqueness

6-Chloro-2-fluoro-3-iodobenzaldehyde is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to its analogs, it offers distinct electronic and steric properties that make it suitable for specific synthetic applications and biological studies .

Properties

IUPAC Name

6-chloro-2-fluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQBKTAWWPXAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277870
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-04-1
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 6-chloro-2-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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